3,3',4,4'-Benzophenonetetracarboxylic dianhydride
Overview
Description
Synthesis Analysis
BTDA is synthesized through a dehydration reaction of 3,3',4,4'-benzophenone tetracarboxylic acid (BTA), with the dehydration process critically influencing the purity and yield of BTDA. Research has shown that the optimal temperature for BTDA synthesis is in the range of 182–211°C, with higher temperatures leading to significant degradation (Su, Dezhen, & Jingxiang, 1991).
Molecular Structure Analysis
The molecular structure of BTDA features a rigid benzophenone core with four carboxylic anhydride groups, which contributes to the high thermal stability and mechanical strength of the resulting polymers. Studies on the crystal structure of BTDA and its derivatives have provided insights into their reactivity and interactions with diamines to form polyimides (Fang et al., 2004).
Chemical Reactions and Properties
BTDA undergoes various chemical reactions, primarily with diamines, to form polyimides. These reactions are influenced by factors such as the nature of the diamine, solvent, and reaction conditions. The introduction of different diamines can significantly alter the properties of the resulting polyimides, including solubility, thermal stability, and mechanical properties (Yang et al., 2010).
Physical Properties Analysis
Polyimides derived from BTDA are known for their outstanding thermal stability, with decomposition temperatures often exceeding 500°C. They also display excellent mechanical properties, such as high tensile strength and modulus, making them suitable for demanding applications (Yang et al., 2002).
Chemical Properties Analysis
The chemical properties of BTDA-based polymers, such as reactivity and resistance to solvents, acids, and bases, are critical for their application in various fields. The presence of benzophenone and carboxylic anhydride groups in BTDA allows for the synthesis of polymers with specific functionalities tailored to particular applications, such as optically active or photolabile polymers (Hajipour et al., 2006).
Scientific Research Applications
1. Synthesis of Polyimides
- Application Summary: BTDA is primarily used for synthesizing polyimides, which are highly flexible due to the presence of keto and carbonyl groups in the BTDA molecule . Polyimides synthesized from BTDA exhibit high thermal stability, chemical resistance, and high strength and Young’s modulus .
- Methods of Application: The most common method for producing aromatic polyimide is the reaction of dianhydrides of aromatic tetracarboxylic acids with aromatic diamines. This reaction is carried out both by a two-stage or a single-stage method . The two-stage method involves the formation of a soluble prepolymer (polyamic acid) from which films, fibers, coatings, and other products can be formed . The second stage of the reaction consists in dehydrocyclization of polyamic acid to form the end-product - the aromatic polyimide .
- Results or Outcomes: The laboratory method for producing BTDA allows obtaining the greatest yield . The polyimides synthesized from BTDA exhibit high thermal stability, chemical resistance, and high strength and Young’s modulus .
2. Preparation of Flexible Polyimide Aerogels
- Application Summary: BTDA is used to synthesize silsesquioxane-based flexible polyimide aerogels. These aerogels possess high hydrophobicity and good adsorption capacity for various organic solvents .
- Methods of Application: The aerogel is synthesized by BTDA, 4,4’-diaminodiphenyl, and octa (aminopropylsilsesquioxane) (POSS-NH2) with a facile thermal curing and atmospheric drying process . POSS-NH2 is introduced into the polyimide backbone as a cross-linking agent .
- Results or Outcomes: The obtained aerogel possesses high hydrophobicity with a water contact angle exceeding 143° . The aerogels show good cyclic adsorption capacity for various organic solvents, such as acetone, methanol, ethyl acetate, etc . After 15 adsorption experiments, the original adsorption capacity of the aerogels (more than 3 times their own weight) is still maintained .
3. Photocatalytic Dye Degradation
- Application Summary: Benzophenone-cored polyimide synthesized from BTDA is used in photocatalytic dye degradation applications such as methylene blue in water .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
4. Thermal Curative for Epoxy Resins
- Application Summary: BTDA is used as a thermal curative for epoxy resins. It has been recognized for advancing the performance and extending the service life of products operating under demanding conditions .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: Contributions provided by BTDA include an increase in high-temperature mechanical and dielectric stability and chemical- and wear-resistance for a wide array of epoxy systems . For example, glass transition temperature (Tg) improvements of up to 30°C have been observed .
5. Production of Industrial Parts
- Application Summary: BTDA is used in the production of molding powders for industrial parts .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
6. Matrix Resins for Fiber-Reinforced Composites
- Application Summary: BTDA is used in the production of matrix resins for fiber-reinforced composites .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
7. Fibers for Hot-Gas Filtration
- Application Summary: BTDA is used in the production of fibers for hot-gas filtration .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
8. Foams for Thermal and Acoustic Insulation of Military Vessels
- Application Summary: BTDA is used in the production of foams for the thermal and acoustic insulation of military vessels .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
9. Wire Enamels and Varnishes for Electric Motor Assemblies
Safety And Hazards
properties
IUPAC Name |
5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6O7/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVIHDPBMFABCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029233 | |
Record name | Benzophenonetetracarboxylic dianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Light yellow powder; [Alfa Aesar MSDS] | |
Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | BTDA | |
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Product Name |
3,3',4,4'-Benzophenonetetracarboxylic dianhydride | |
CAS RN |
2421-28-5 | |
Record name | Benzophenonetetracarboxylic dianhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2421-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzophenonetetracarboxylic acid dianhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002421285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2421-28-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78480 | |
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Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzophenonetetracarboxylic dianhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzophenone-3,3':4,4'-tetracarboxylic dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,4'-CARBONYLDIPHTHALIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y61GVA8097 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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